N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
Brand Name:
Vulcanchem
CAS No.:
577996-18-0
VCID:
VC0357567
InChI:
InChI=1S/C22H22N4O/c1-3-4-13-26-21-18(14-16-10-6-8-12-19(16)23-21)20(25-26)24-22(27)17-11-7-5-9-15(17)2/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27)
SMILES:
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C
Molecular Formula:
C22H22N4O
Molecular Weight:
358.4g/mol
N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
CAS No.: 577996-18-0
Main Products
VCID: VC0357567
Molecular Formula: C22H22N4O
Molecular Weight: 358.4g/mol
CAS No. | 577996-18-0 |
---|---|
Product Name | N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Molecular Formula | C22H22N4O |
Molecular Weight | 358.4g/mol |
IUPAC Name | N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Standard InChI | InChI=1S/C22H22N4O/c1-3-4-13-26-21-18(14-16-10-6-8-12-19(16)23-21)20(25-26)24-22(27)17-11-7-5-9-15(17)2/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27) |
Standard InChIKey | VAKCVVRMTWHAPK-UHFFFAOYSA-N |
SMILES | CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C |
Canonical SMILES | CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C |
PubChem Compound | 1973201 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume